Ethyl 2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 2-methylquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound of interest, while not directly studied in the provided papers, is structurally related to various quinoline derivatives that have been synthesized and analyzed for their potential applications in pharmaceuticals and organic chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through methods such as the Friedländer synthesis, as seen in the unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Other methods include cyclization reactions, such as the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which showed significant oral antiallergy activity . Additionally, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids demonstrates a two-step process involving isatoic anhydrides and sodium enolates . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of ethyl 2-methylquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for intravenous activity, while esters of this acid were preferred for oral activity . The synthesis of various quinoline derivatives, such as ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, involves the formation of specific ring systems that are essential for their chemical properties . The molecular structure of ethyl 2-methylquinoline-3-carboxylate would similarly influence its reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions that modify their structure and enhance their utility. For example, the reaction of trimethylsilyl enol ethers with isoquinolinium salts leads to the synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . The photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates results in the formation of cycloprop[b]indoles . These reactions demonstrate the versatility of quinoline derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms and the formation of a thiazetoquinoline ring system can significantly affect the compound's properties, as seen in the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate . The presence of substituents such as ethyl, chloromethyl, and iodo groups can also alter the reactivity and physical properties of the quinoline core . These properties are important for the compound's solubility, stability, and suitability for further chemical transformations.
Scientific Research Applications
1. Application in Cardiology
- Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential use in treating ischemia and reperfusion-induced myocardial injury. It is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase (HAT) enzyme .
- Methods of Application : The compound is used to inhibit GCN-5 mediated acetylation of PGC-1 alpha, which in turn enhances PGC-1alpha activity, mitochondrial function, and oxidative metabolism .
- Results or Outcomes : The study found that Ethyl 2-methylquinoline-3-carboxylate has a protective effect in modulation of PGC-1 alpha activity during ischemia and reperfusion-induced myocardial injury .
2. Application as an Antibacterial Agent
- Summary of Application : Quinoline-3-carboxylates, including Ethyl 2-methylquinoline-3-carboxylate, have been studied for their potential as antibacterial agents .
- Methods of Application : The compounds were synthesized and tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera .
- Results or Outcomes : The synthesized compounds were found to possess moderate antibacterial activity .
3. Application in Green Chemistry
- Summary of Application : Quinoline and its derivatives, including Ethyl 2-methylquinoline-3-carboxylate, are being studied for their potential in green chemistry. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- Methods of Application : The compound is synthesized using eco-friendly and safe reusable catalysts, and the synthesis is promoted using microwave and ultraviolet irradiation .
- Results or Outcomes : The study found that the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
4. Application in Organic Synthesis
- Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been used in the synthesis of other organic compounds .
- Methods of Application : The compound is used in cyclocondensation reactions with isatoic anhydride , and in the synthesis of ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate .
- Results or Outcomes : The studies found that the compound can be effectively used in the synthesis of other organic compounds .
5. Application in Ischemia and Reperfusion Induced Myocardial Injury
- Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been studied for its potential use in treating ischemia and reperfusion-induced myocardial injury .
- Methods of Application : The compound is reported to be a specific inhibitor of GCN-5, a Histone acetyl transferase (HAT) enzyme . It is used to inhibit GCN-5 mediated acetylation of PGC-1 alpha, which in turn enhances PGC-1alpha activity, mitochondrial function, and oxidative metabolism .
- Results or Outcomes : The study found that Ethyl 2-methylquinoline-3-carboxylate has a protective effect in modulation of PGC-1 alpha activity during ischemia and reperfusion-induced myocardial injury .
6. Application in the Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of Application : Ethyl 2-methylquinoline-3-carboxylate has been used in the synthesis of biologically and pharmaceutically active quinoline .
- Methods of Application : The compound is used in a convenient two consecutive steps synthesis of ethyl-4-hydroxy-2-methylquinoline-3-carboxylate .
- Results or Outcomes : The study found that the compound can be effectively used in the synthesis of biologically and pharmaceutically active quinoline .
Safety And Hazards
“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .
properties
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
Record name | Ethyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-3-carboxylate | |
CAS RN |
15785-08-7 | |
Record name | Ethyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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